molecular formula C7H6Br2FN B1410765 2,6-Dibromo-3-fluorobenzylamine CAS No. 1806354-21-1

2,6-Dibromo-3-fluorobenzylamine

Cat. No.: B1410765
CAS No.: 1806354-21-1
M. Wt: 282.94 g/mol
InChI Key: LKERRMQMLWBGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3-fluorobenzylamine is an organic compound with the molecular formula C7H6Br2FN It is a derivative of benzylamine, where the benzene ring is substituted with two bromine atoms at the 2 and 6 positions and a fluorine atom at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-fluorobenzylamine typically involves the bromination and fluorination of benzylamine derivatives. One common method is the electrophilic aromatic substitution reaction, where benzylamine is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The fluorination step can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-fluorobenzylamine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the amine group to an alkyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic substitution: Formation of substituted benzylamines with various functional groups.

    Oxidation: Formation of nitrobenzylamine or nitrosobenzylamine derivatives.

    Reduction: Formation of dehalogenated benzylamine or alkylbenzylamine derivatives.

Scientific Research Applications

2,6-Dibromo-3-fluorobenzylamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-fluorobenzylamine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-fluorobenzylamine
  • 2,6-Dibromo-3-chlorobenzylamine
  • 2,6-Dibromo-3-iodobenzylamine

Uniqueness

2,6-Dibromo-3-fluorobenzylamine is unique due to the specific positioning of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine and fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,6-dibromo-3-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKERRMQMLWBGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3-fluorobenzylamine
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-3-fluorobenzylamine
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-3-fluorobenzylamine
Reactant of Route 4
Reactant of Route 4
2,6-Dibromo-3-fluorobenzylamine
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-3-fluorobenzylamine
Reactant of Route 6
2,6-Dibromo-3-fluorobenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.